2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide is a novel compound that has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly cancer. This compound is characterized by its unique structural features, including a benzodioxole moiety and a pyridazine ring, which contribute to its biological activity.
The compound has been identified and synthesized as part of ongoing research into pan-KRAS inhibitors, which are being explored for their efficacy in cancer treatment. The synthesis and characterization of this compound have been documented in patent literature and scientific publications focusing on drug discovery and development .
This compound can be classified as a sulfanyl-containing acetamide. Its structural complexity places it within the realm of small-molecule pharmaceuticals, specifically targeting pathways involved in oncogenesis.
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves several key steps:
Technical details regarding reaction conditions, solvents, and yields can be found in supplementary materials associated with patents and research articles .
The molecular formula is , with a molecular weight of approximately 320.41 g/mol. The compound exhibits specific stereochemistry that may influence its interaction with biological targets.
The compound is expected to participate in various chemical reactions typical for sulfanyl-containing compounds. These include:
Technical details about these reactions are critical for understanding the compound's stability and reactivity profiles .
The mechanism of action for 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide is primarily focused on its role as a pan-KRAS inhibitor. This involves:
Data supporting these mechanisms include cellular assays demonstrating reduced viability of KRAS-dependent cancer cell lines upon treatment with this compound .
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can assist in formulation development for pharmaceutical applications .
The primary applications of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide are centered around its potential use as:
Ongoing studies aim to elucidate its full therapeutic potential and optimize its pharmacological profile .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4